molecular formula C6H10ClNO B3034241 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1486519-87-2

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride

Cat. No.: B3034241
CAS No.: 1486519-87-2
M. Wt: 147.60
InChI Key: LBVGWIKTJNGJKZ-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride is a chemical compound with the molecular formula C6H9NO·HCl. It is a bicyclic structure containing a nitrogen atom, making it a versatile building block in organic synthesis. This compound is often used in medicinal chemistry and pharmaceutical research due to its unique structural properties .

Mechanism of Action

Target of Action

It is known that the compound is a promising building block for medicinal chemistry , suggesting that it could be used to synthesize a variety of drugs targeting different proteins or receptors.

Mode of Action

The compound is a part of a class of structures known as 3-azabicyclo[3.1.1]heptanes, which have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that the compound might interact with its targets in a similar manner to these benzenes.

Biochemical Pathways

Given its potential as a building block for medicinal chemistry , it is likely that the compound could be involved in a variety of biochemical pathways depending on the specific drug it is used to synthesize.

Result of Action

The compound has been incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests that the compound could have significant effects on molecular and cellular function, depending on the specific drug it is used to synthesize.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions often require careful control of temperature and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable approaches that incorporate the compound into the structure of other pharmaceuticals, such as antihistamine drugs . The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

    Oxidizing agents: Used for oxidation reactions.

    Catalysts: Specific catalysts are often required to facilitate the reactions and ensure high yields.

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives and oxidized forms, which can be used in further chemical synthesis and pharmaceutical applications .

Scientific Research Applications

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride is unique due to its specific bicyclic structure containing a nitrogen atom, which provides distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-5,7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVGWIKTJNGJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 3
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 4
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 5
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 6
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride

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